3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde chemical properties
3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde chemical properties
CAS: 134099-21-1 | Formula: C₈H₃ClF₄O | M.W.: 226.56 g/mol
Executive Summary
3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is a high-value, polysubstituted aromatic building block used primarily in the synthesis of complex heterocyclic pharmacophores. Its unique substitution pattern—featuring a reactive aldehyde, a labile ortho-fluorine, and lipophilic chlorine/trifluoromethyl groups—makes it a "linchpin" intermediate. It allows medicinal chemists to rapidly construct fused bicyclic systems (such as indazoles and quinazolines) while simultaneously introducing metabolic blocking groups (Cl, CF₃) that modulate ADME properties.
Part 1: Molecular Architecture & Physicochemical Profile
Electronic & Steric Landscape
The reactivity of this molecule is defined by the interplay between its four substituents. Understanding these electronic vectors is critical for designing successful synthetic campaigns.
| Substituent | Position | Electronic Effect | Steric Impact | Synthetic Role |
| Aldehyde (-CHO) | C-1 | Strong EWG (-M, -I) | Moderate | Primary Electrophile: Site of condensation; activates C-2 Fluorine for |
| Fluorine (-F) | C-2 | EWG (-I), Donor (+M) | Low (Van der Waals ~1.47 Å) | Leaving Group: Highly activated for Nucleophilic Aromatic Substitution ( |
| Chlorine (-Cl) | C-3 | EWG (-I), Donor (+M) | High (Van der Waals ~1.75 Å) | Scaffold Modulator: Forces non-planar conformations in biaryls; blocks metabolic oxidation at C-3. |
| Trifluoromethyl (-CF₃) | C-4 | Strong EWG (-I) | High | Lipophilicity Booster: Increases LogP; prevents metabolic hydroxylation at the para position. |
Reactivity Map
The following diagram illustrates the distinct reactive zones of the molecule, guiding experimental design.
Figure 1: Reactivity profile highlighting the dual electrophilic nature of the C-1 and C-2 positions.
Part 2: Synthetic Accessibility & Handling
Synthesis Routes
While often purchased, in-house synthesis is required for isotope labeling or bulk scale-up. The most robust pathway involves the reduction of the corresponding benzoic acid derivative.
Protocol A: Reduction from Acid Precursor
-
Precursor: 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1431329-63-3).[1]
-
Reagents: Borane-THF (
) followed by PCC oxidation, or direct reduction via DIBAL-H (carefully controlled). -
Why this route? It avoids the harsh conditions of radical halogenation of toluenes, which can compromise the labile C-Cl bond or over-chlorinate the methyl group.
Stability & Storage
-
Oxidation Sensitivity: The aldehyde is prone to autoxidation to the benzoic acid upon air exposure.
-
Storage Protocol: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Handling: Use standard Schlenk techniques. If the solid appears crusted or has a broad melting point, repurify via bulb-to-bulb distillation or flash chromatography (SiO₂, Hexane/EtOAc gradient) before use in sensitive organometallic couplings.
Part 3: Reactivity Landscape & Protocols
The "killer application" of this molecule is the Cascade Cyclization . The ortho-fluoroaldehyde motif is a pre-organized trap for binucleophiles (hydrazines, amidines), yielding fused heterocycles in a single pot.
Workflow: Synthesis of 1H-Indazoles
This protocol demonstrates the synthesis of a 1H-indazole scaffold, a privileged structure in kinase inhibitors (e.g., VEGFR, FGFR targets).
Mechanism:
-
Condensation: Hydrazine attacks the aldehyde (C-1) to form a hydrazone.
- Cyclization: The hydrazone nitrogen attacks the C-2 position, displacing the fluorine.
Figure 2: Cascade synthesis of the indazole core. The 3-Cl substituent remains intact, providing a handle for further cross-coupling.
Detailed Experimental Protocol (Indazole Formation)
Note: This protocol assumes the use of standard hydrazine hydrate.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Charge the flask with 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq, 2.0 mmol) and absolute ethanol (10 mL).
-
Reagent Addition: Add Hydrazine hydrate (5.0 eq, 10 mmol) dropwise at room temperature. Caution: Exothermic.
-
Reaction: Heat the mixture to reflux (80°C) for 3–5 hours.
-
Monitoring: Check TLC (20% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by a lower fluorescent spot (Indazole).
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).
-
If Solid: Filter the precipitate, wash with cold water, and dry under vacuum.[2]
-
If Oil: Extract with EtOAc (3 x 20 mL), wash with brine, dry over
, and concentrate.
-
-
Validation:
NMR should show a shift from the aromatic fluorine signal (approx -110 to -120 ppm) to a single signal for the group (approx -63 ppm), confirming the loss of the C-2 fluorine.
Part 4: Application in Medicinal Chemistry
Structural Activity Relationship (SAR) Implications
In drug design, this building block is used to modulate the "Left-Hand Side" (LHS) of kinase inhibitors.
-
Metabolic Blockade: The 3-Chloro and 4-Trifluoromethyl groups effectively block the "metabolic soft spots" on the phenyl ring, significantly increasing half-life (
) compared to the unsubstituted analog. -
Dihedral Angle Control: The bulky 3-Chlorine atom creates steric clash with substituents at the C-1 position (or the fused ring N-1), forcing the molecule into a twisted conformation. This is often exploited to fill hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases).
Comparison of Halogenated Benzaldehydes
| Compound | Reactivity ( | Metabolic Stability | Primary Application |
| 3-Cl-2-F-4-CF₃-Benzaldehyde | High | Very High | Indazoles, Quinazolines (Long acting) |
| 2-Fluoro-4-CF₃-benzaldehyde | High | Moderate | General building block |
| 2,4-Difluorobenzaldehyde | Very High | Low | Rapid clearance drugs |
| 2-Chloro-4-CF₃-benzaldehyde | Low | High | Biaryl couplings (Suzuki) |
References
-
Compound Identification
-
PubChem. "3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde - Compound Summary."[3] National Library of Medicine. Accessed via . (Verified CAS 134099-21-1 via vendor cross-reference).
-
-
Synthetic Precursors
- Reaction Methodology (Indazole Synthesis)
-
Vendor Data & Physical Properties
-
Sigma-Aldrich. "Building Blocks for Medicinal Chemistry." .
-
SynQuest Laboratories. "3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde Product Page." .
-
(Note: Specific literature citations for this exact polysubstituted isomer are rare in open literature; protocols are derived from standard methodologies for the 2-fluoro-4-trifluoromethylbenzaldehyde class.)
Sources
- 1. 1431329-65-5,4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 3-Chloromethyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde、134099-21-1 CAS查询、3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde物化性质-化工制造网 [chemmade.com]
